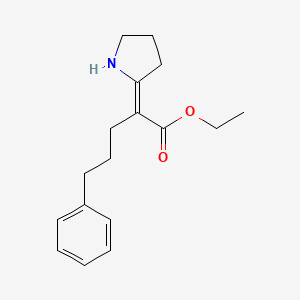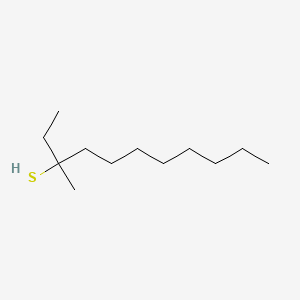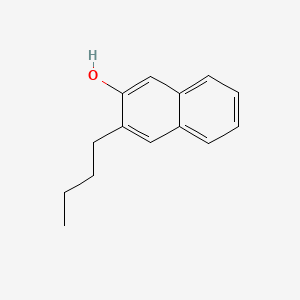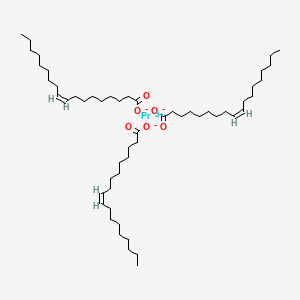
Praseodymium(3+) oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(3+) oleate is a coordination compound formed by the interaction of praseodymium ions (Pr3+) with oleic acid Praseodymium is a rare-earth metal belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(3+) oleate can be synthesized through a reaction between praseodymium chloride (PrCl3) and oleic acid in the presence of a suitable solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound. The general reaction can be represented as follows: [ \text{PrCl}3 + 3 \text{C}{18}\text{H}{34}\text{O}2 \rightarrow \text{Pr}(\text{C}{18}\text{H}{33}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Praseodymium(3+) oleate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to praseodymium metal or lower oxidation states using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium metal or lower oxidation state compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of high-strength alloys, permanent magnets, and special glasses and ceramics.
Mechanism of Action
The mechanism by which praseodymium(3+) oleate exerts its effects is primarily based on the interaction of praseodymium ions with molecular targets. Praseodymium ions can interact with various biological molecules, including proteins and nucleic acids, potentially altering their structure and function. The oleate ligands may facilitate the solubility and stability of the compound in biological systems, enhancing its effectiveness.
Comparison with Similar Compounds
Praseodymium(3+) oleate can be compared with other similar compounds, such as:
Neodymium(3+) oleate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) oleate: Contains lanthanum ions and exhibits different magnetic and optical properties.
Cerium(3+) oleate: Contains cerium ions and is known for its catalytic properties.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, including their magnetic susceptibility and optical characteristics. These properties make it particularly valuable in applications requiring specific magnetic and optical functionalities.
Properties
CAS No. |
94232-47-0 |
|---|---|
Molecular Formula |
C54H99O6Pr |
Molecular Weight |
985.3 g/mol |
IUPAC Name |
(Z)-octadec-9-enoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H34O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
InChI Key |
RENJVUUROSVABU-GNOQXXQHSA-K |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pr+3] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



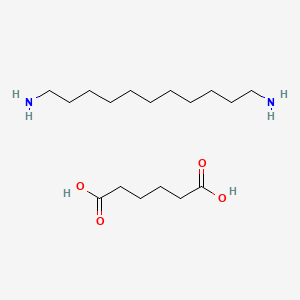
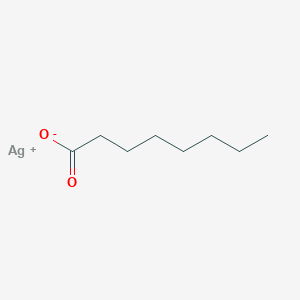
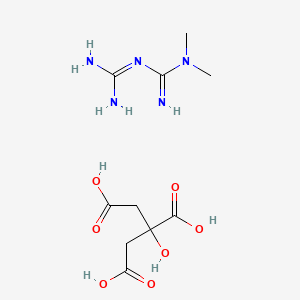
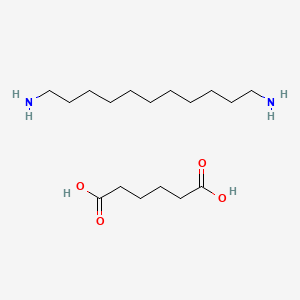
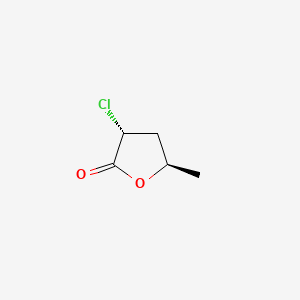
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
